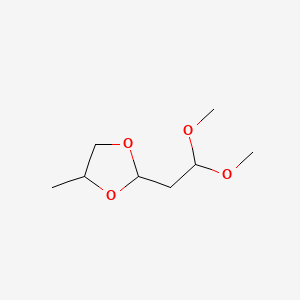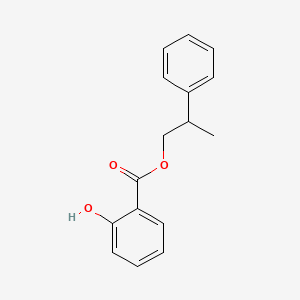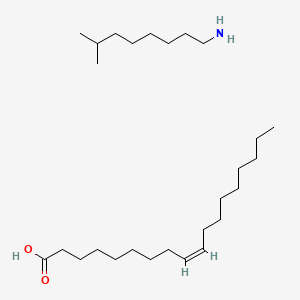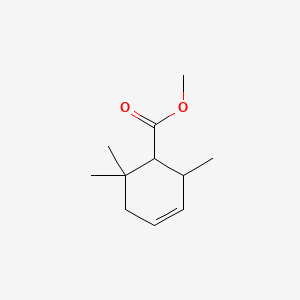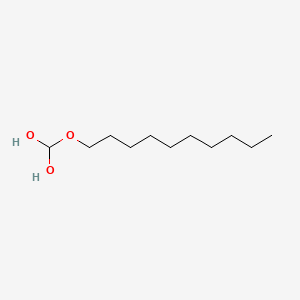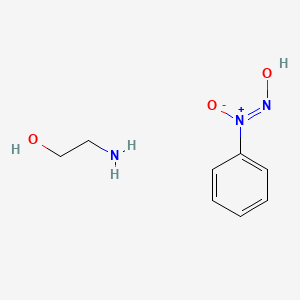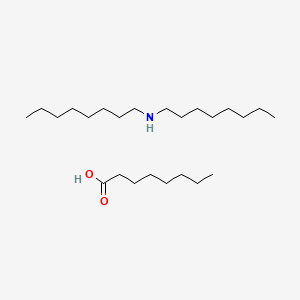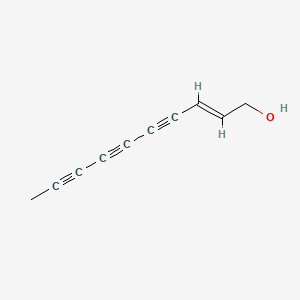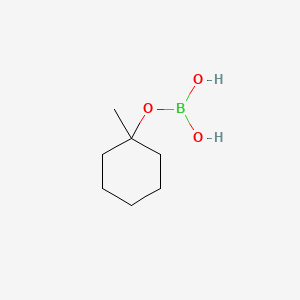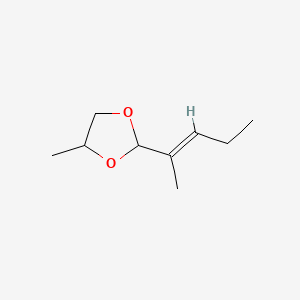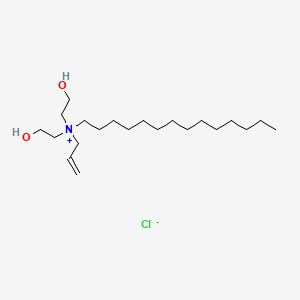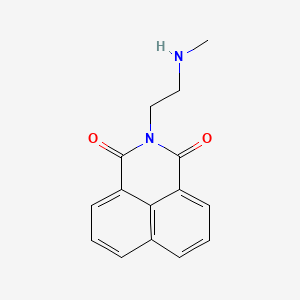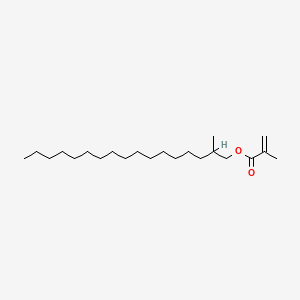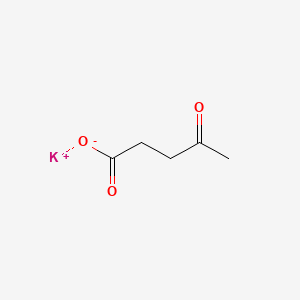
Pentanoic acid, 4-oxo-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-oxo-, potassium salt is a chemical compound with the molecular formula C5H7KO3. It is a potassium salt derivative of 4-oxopentanoic acid, also known as levulinic acid. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid, 4-oxo-, potassium salt can be synthesized through the neutralization of 4-oxopentanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-oxopentanoic acid in water and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of the potassium salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure purity and yield. The process may also include steps for purification, such as crystallization or filtration, to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-oxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Different metal salts of 4-oxopentanoic acid.
Scientific Research Applications
Pentanoic acid, 4-oxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 4-oxo-, potassium salt involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing the production of energy and other metabolites. The potassium ion plays a crucial role in maintaining cellular functions and signaling processes.
Comparison with Similar Compounds
Similar Compounds
Levulinic acid: The parent compound of pentanoic acid, 4-oxo-, potassium salt.
Valeric acid: Another carboxylic acid with a similar structure but different functional groups.
Butyric acid: A shorter-chain carboxylic acid with different properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a carboxylic acid and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
65840-40-6 |
|---|---|
Molecular Formula |
C5H7KO3 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
potassium;4-oxopentanoate |
InChI |
InChI=1S/C5H8O3.K/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
OUDJDLBWLBEQBJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



